

# Technical Support Center: Acetamidinium Perovskite Film Fabrication

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## Compound of Interest

Compound Name: Acetamidinium

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication of **Acetamidinium** (FA)-based perovskite films. The information is tailored for researchers, scientists, and professionals in the field of perovskite photovoltaics.

## Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in producing high-quality **Acetamidinium** (FA)-based perovskite films?

Researchers often face several key challenges in the fabrication of FA-based perovskite films. A primary issue is the stabilization of the desired black photoactive  $\alpha$ -phase of FAPbI<sub>3</sub>, as it can readily convert to the yellow non-perovskite  $\delta$ -phase at room temperature.<sup>[1][2][3]</sup> Other significant hurdles include controlling film morphology to achieve large, uniform grains with a low density of pinholes and passivating various types of defects, such as vacancies, interstitials, and anti-site defects, which can act as non-radiative recombination centers and degrade device performance.<sup>[4][5][6][7]</sup> Additionally, ensuring good crystallinity and preferred orientation of the perovskite grains is crucial for efficient charge transport.<sup>[1][8]</sup>

Q2: How can I prevent the formation of the yellow  $\delta$ -phase in my FAPbI<sub>3</sub> films?

The formation of the undesirable yellow  $\delta$ -phase can be suppressed through several strategies involving additives.

- **Cation Engineering:** Incorporating smaller cations like Methylammonium ( $\text{MA}^+$ ) or Cesium ( $\text{Cs}^+$ ) into the  $\text{FAPbI}_3$  lattice can help stabilize the  $\alpha$ -phase.<sup>[1]</sup> For instance, adding a small amount of  $\text{MAPbBr}_3$  has been shown to stabilize the  $\alpha$ - $\text{FAPbI}_3$  phase.<sup>[1]</sup>
- **Additive-Assisted Crystallization:** Certain additives can kinetically favor the formation of the  $\alpha$ -phase. Ammonium thiocyanate ( $\text{NH}_4\text{SCN}$ ) has been demonstrated to promote the formation of the black  $\alpha$ - $\text{FAPbI}_3$  phase while suppressing the yellow  $\delta$ -phase.<sup>[2][3]</sup> Similarly, formamide iodide ( $\text{FoI}$ ) has been reported to suppress  $\delta$ - $\text{FAPbI}_3$  formation.<sup>[9]</sup>

Q3: My perovskite films exhibit a high density of pinholes and small grain sizes. Which additives can improve film morphology?

Improving film morphology is critical for high-performance devices. Several additives can promote the growth of larger, more uniform grains and reduce pinholes.

- **Methylammonium Chloride (MACl):** MACl is a widely used additive that facilitates the crystalline growth of  $\text{FAPbI}_3$ , leading to larger grain sizes, with some studies reporting grains as large as  $1.5\text{ }\mu\text{m}$ .<sup>[1][10]</sup> It also reduces the roughness of the film.<sup>[1]</sup>
- **Guanidinium Thiocyanate (GuaSCN):** The thiocyanate ion ( $\text{SCN}^-$ ) can modulate the nucleation and crystal growth process, resulting in improved film morphology.<sup>[2][11]</sup> Guanidinium ( $\text{GA}^+$ ) itself can also passivate interfacial defects, contributing to enhanced film quality.<sup>[12]</sup>
- **Polyvinylpyrrolidone (PVP):** The inclusion of the polymer PVP in the precursor solution has been shown to improve the quality of  $\text{FAPbI}_3$  films.<sup>[13]</sup>
- **Formamidinium Thiocyanate (FASCN):** In tin-based perovskites, which share some challenges with lead-based ones, FASCN has been shown to result in coarser grains and a higher degree of crystallinity.<sup>[14]</sup>

## Troubleshooting Guides

### Problem 1: Low Power Conversion Efficiency (PCE) and High Non-Radiative Recombination

This issue is often linked to a high density of defects within the perovskite film or at its interfaces.

#### Root Cause Analysis:

- **Bulk and Surface Defects:** Defects such as ion vacancies (e.g.,  $I^-$  vacancies), interstitials (e.g.,  $FA^+$  or  $Pb^{2+}$  interstitials), and anti-site defects create deep-level traps for charge carriers, leading to non-radiative recombination.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Poor Crystallinity:** A film with poor crystallinity will have a higher defect density, impeding charge transport.

#### Solutions and Experimental Protocols:

- **Defect Passivation with Additives:**
  - **Trioctylphosphine oxide (TOPO):** The  $P=O$  functional group in TOPO can passivate undercoordinated  $Pb^{2+}$  defects. A typical protocol involves adding a small concentration of TOPO to the perovskite precursor solution.[\[15\]](#)
  - **Phenethylammonium Iodide (PEAI):** PEAi can form a passivation layer on the perovskite surface, with the amine groups forming hydrogen bonds with  $Pb^{2+}$  to passivate defects.[\[7\]](#)
  - **Benzene:** Theoretical studies suggest that benzene, with its delocalized electron distribution, can effectively passivate deep FA-interstitial and Pb-interstitial defects through charge transfer.[\[4\]](#)[\[5\]](#)[\[6\]](#)
  - **Formate ( $HCOO^-$ ):** Small anions like formate can fill iodine vacancies, thereby reducing defects and increasing the open-circuit voltage.[\[1\]](#)

#### Experimental Protocol: Generic Additive Incorporation (One-Step Method)

- Prepare the standard  $FAPbI_3$  precursor solution (e.g., 1.5 M FAI and 1.5 M  $PbI_2$  in a mixed solvent of DMF:NMP).
- Prepare a stock solution of the chosen additive (e.g., TOPO, PEAi) in a suitable solvent like isopropanol.

- Add the desired molar percentage of the additive stock solution to the perovskite precursor solution. For example, for a 0.2 mol% TOPO addition, add the corresponding volume of the TOPO stock solution.
- Deposit the perovskite film using your standard spin-coating and anti-solvent dripping procedure.
- Anneal the film at the optimized temperature and time for the specific additive used.

## Problem 2: Poor Device Stability (Thermal and Environmental)

Instability, particularly under thermal stress and in the presence of moisture, is a major obstacle for FA-based perovskites.

Root Cause Analysis:

- Phase Instability: The intrinsic tendency of  $\alpha$ -FAPbI<sub>3</sub> to transition to the  $\delta$ -phase is a primary cause of degradation.[\[1\]](#)
- MA Volatility: In mixed-cation (FA/MA) perovskites, the volatile nature of methylammonium can lead to degradation at elevated temperatures.[\[1\]](#)
- Defect-Mediated Degradation: Defects at the surface and grain boundaries can act as sites for moisture and oxygen to initiate degradation pathways.[\[5\]](#)

Solutions and Experimental Protocols:

- Polymer Additives for Encapsulation:
  - Polyvinylpyrrolidone (PVP): Incorporating PVP into the precursor solution has been demonstrated to prevent the degradation of FAPbI<sub>3</sub> films in an ambient atmosphere for extended periods.[\[13\]](#)
- Cation and Halide Engineering:

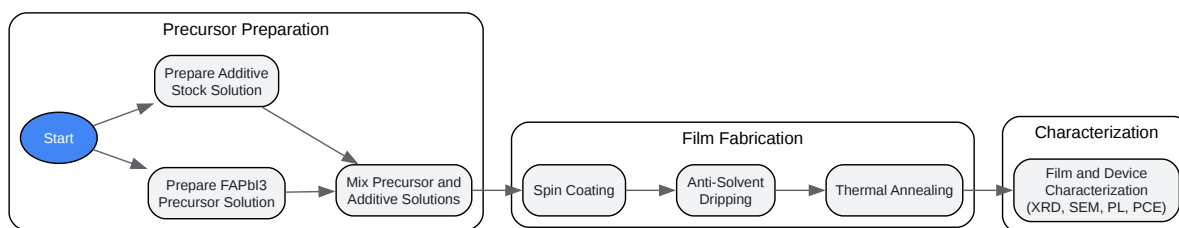
- Guanidinium ( $\text{GA}^+$ ): The incorporation of  $\text{GA}^+$  has been shown to improve the thermal stability of perovskite films.[\[11\]](#)
- Chloride ( $\text{Cl}^-$ ): The presence of  $\text{Cl}^-$  from additives like  $\text{MACl}$  can enhance the interaction between  $\text{FA}^+$  and  $\text{I}^-$ , improving the intrinsic stability of the perovskite lattice.[\[1\]](#)
- Moisture Resistance:
  - Ammonium Thiocyanate ( $\text{NH}_4\text{SCN}$ ): Besides promoting the  $\alpha$ -phase,  $\text{NH}_4\text{SCN}$  has been found to enhance the moisture stability of  $\text{FAPbI}_3$  films.[\[2\]](#)[\[3\]](#)

## Quantitative Data Summary

Table 1: Effect of Various Additives on  $\text{FAPbI}_3$ -based Perovskite Solar Cell Performance

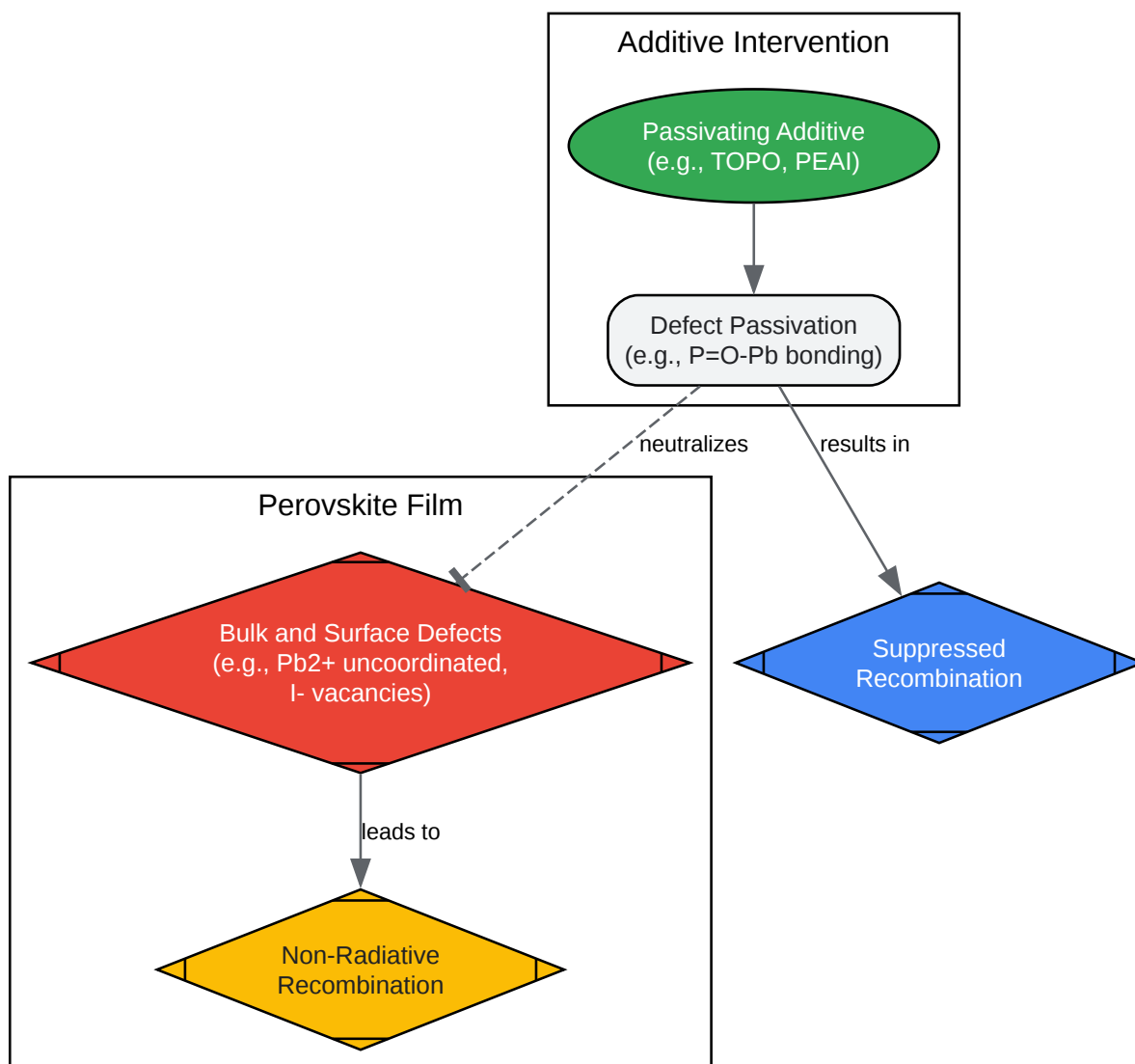
Additive	Concentration	Key Improvement(s)	Reported PCE	Reference
Methylammonium Chloride (MACl)	35-40 mol%	Increased grain size, reduced roughness, improved crystallinity.	23.48%	[1]
Ammonium Thiocyanate (NH <sub>4</sub> SCN)	30 mol%	$\alpha$ -phase stabilization, enhanced moisture stability.	11.44%	[2][3]
Formamide Iodide (FoAI)	5 mol%	Suppression of $\delta$ -FAPbI <sub>3</sub> formation.	14.49%	[9]
Trioctylphosphine oxide (TOPO)	0.2 mol% (with 5% CsI)	Strain regulation and defect passivation.	22.71%	[15]
Formamidinium Acetate (FAAc)	5 mol%	Improved film quality and device stability.	18.90%	[16]

## Visualizations



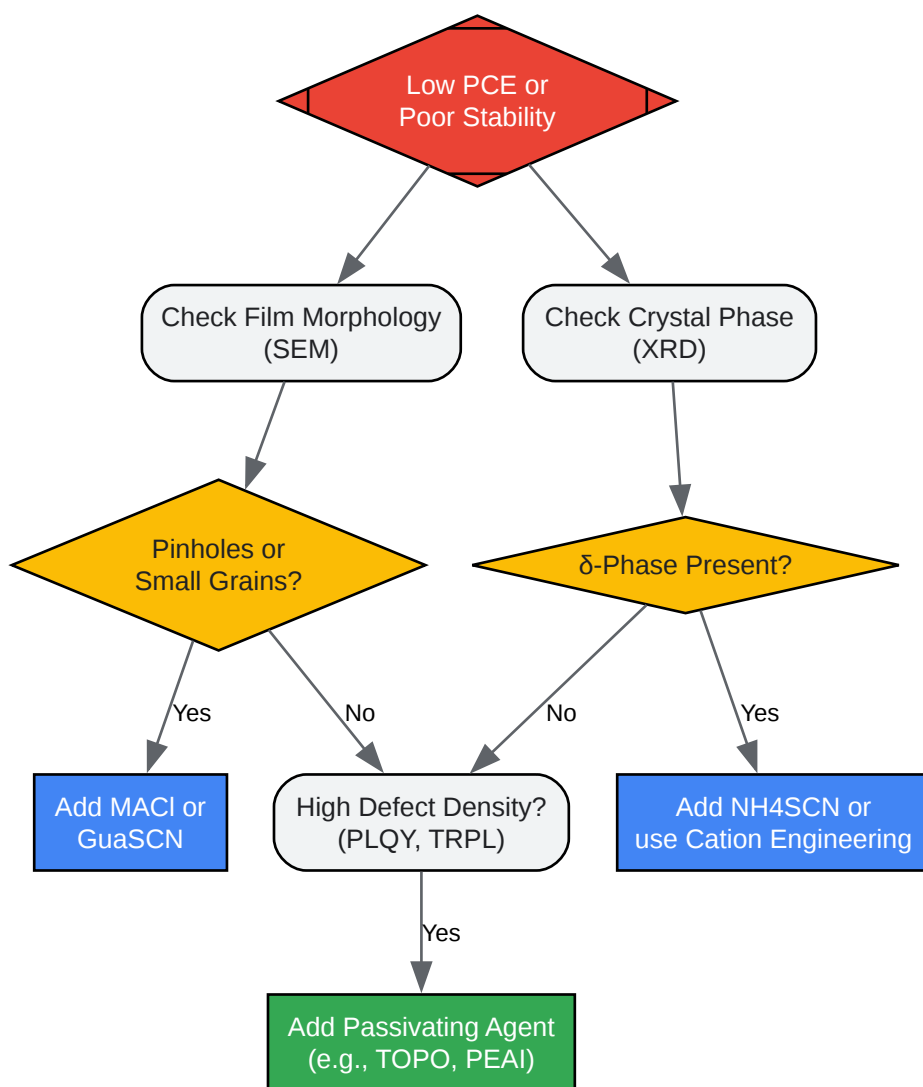
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Caption: Experimental workflow for incorporating additives into perovskite films.



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Caption: Mechanism of defect passivation in perovskite films by additives.



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Caption: Troubleshooting flowchart for common perovskite film issues.

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